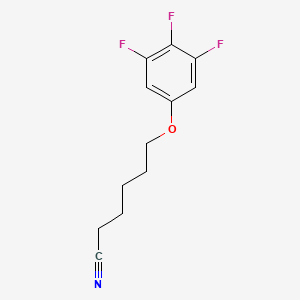

6-(3,4,5-Trifluoro-phenoxy)hexanenitrile

Description

6-(3,4,5-Trifluoro-phenoxy)hexanenitrile is a nitrile derivative featuring a hexanenitrile backbone substituted with a 3,4,5-trifluorophenoxy group. This compound is of interest in medicinal and materials chemistry due to the electronic effects of the trifluorophenoxy moiety and the reactivity of the nitrile group. The compound’s fluorine atoms enhance lipophilicity and metabolic stability, while the nitrile group may serve as a precursor for further functionalization.

Properties

IUPAC Name |

6-(3,4,5-trifluorophenoxy)hexanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F3NO/c13-10-7-9(8-11(14)12(10)15)17-6-4-2-1-3-5-16/h7-8H,1-4,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRDBJBIMOVZMTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)F)F)OCCCCCC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(3,4,5-Trifluoro-phenoxy)hexanenitrile typically involves the reaction of 3,4,5-trifluorophenol with hexanenitrile under specific conditions. One common method is the nucleophilic substitution reaction, where 3,4,5-trifluorophenol is activated and then reacted with hexanenitrile in the presence of a suitable catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions: 6-(3,4,5-Trifluoro-phenoxy)hexanenitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the nitrile group, leading to the formation of amides or other substituted products.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophiles such as ammonia (NH₃) or amines can be used for substitution reactions.

Major Products Formed:

Oxidation: Trifluorophenyl hexanoic acid.

Reduction: Hexanenitrile derivatives.

Substitution: Amides or other substituted nitriles.

Scientific Research Applications

6-(3,4,5-Trifluoro-phenoxy)hexanenitrile has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex fluorinated compounds.

Biology: The compound can be used in the study of biological systems, particularly in understanding the effects of fluorinated groups on biological molecules.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 6-(3,4,5-Trifluoro-phenoxy)hexanenitrile exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The fluorinated groups can enhance the compound's binding affinity and stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds are analyzed based on substituent patterns, fluorination, and available

6-(2,3,4-Trifluoro-phenoxy)hexanenitrile

- CAS/Ref.: Not explicitly listed for the 3,4,5-isomer, but the 2,3,4-isomer is documented (Ref: 10-F394157) .

- Molecular Formula: C₁₂H₁₁F₃NO.

- Key Differences: Positional isomerism of fluorine atoms on the phenoxy group alters electronic distribution and steric interactions. The 3,4,5-trifluoro substitution provides symmetrical fluorination, while the 2,3,4-isomer is asymmetrical.

6-(4-Phenyl-1,2,3-triazol-1-yl)hexanenitrile (10i)

- Synthesis : Prepared via copper-catalyzed azide-alkyne cycloaddition (CuAAC) with 94% yield .

- Molecular Formula : C₁₅H₁₆N₄.

- Key Data : ¹H-NMR (CDCl₃) shows aromatic protons at δ 7.85–7.31 and a nitrile-associated CH₂ at δ 2.36 .

- Comparison: Replaces the trifluoro-phenoxy group with a triazole ring, introducing hydrogen-bonding capability but reducing fluorophilicity.

5,5,6,6,6-Pentafluorohexanenitrile

- CAS : 252949-44-3.

- Molecular Formula : C₆H₆F₅N.

- Key Differences: Fluorination occurs on the hexane chain rather than the phenoxy group, resulting in distinct electronic and solubility profiles.

6-(4-Chloro-2-fluoro-phenoxy)hexanenitrile

- CAS : 1443304-60-6.

- Molecular Formula: C₁₂H₁₂ClFNO.

- Purity : 97% (Fluorochem).

2,2,3,3,4,4,5,5,6,6-Decafluoro-6-[(1,2,2-trifluorovinyl)oxy]hexanenitrile

- CAS : 120903-40-4.

- Molecular Formula: C₈F₁₃NO.

- Key Feature : Extreme fluorination and a trifluorovinyloxy group confer high chemical inertness and thermal stability, suited for specialty materials .

Research Findings and Structural Insights

Fluorine Substitution Patterns

- Symmetry vs.

- Halogen Effects: Chlorine in 6-(4-Chloro-2-fluoro-phenoxy)hexanenitrile increases molecular weight but may reduce metabolic stability compared to all-fluorine analogs .

Nitrile Reactivity

- The nitrile group in all compounds enables transformations such as hydrolysis to carboxylic acids or reduction to amines. For example, 6-(4-Phenyl-1,2,3-triazol-1-yl)hexanenitrile’s nitrile could be functionalized for drug-discovery applications .

Biological Activity

6-(3,4,5-Trifluoro-phenoxy)hexanenitrile is a chemical compound that has garnered interest due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, effects on various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a trifluorophenoxy group attached to a hexanenitrile backbone. Its molecular formula is C₁₃H₈F₃NO, and it exhibits unique properties due to the trifluoromethyl substituents, which can influence its reactivity and interactions with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The trifluorophenoxy group may enhance lipophilicity, facilitating membrane penetration and interaction with intracellular targets.

- Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit antimicrobial properties, potentially inhibiting bacterial growth through disruption of cell membrane integrity or interference with metabolic pathways.

- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory potential, with mechanisms possibly involving the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

Case Studies and Research Findings

-

Antimicrobial Efficacy : In vitro studies have shown that this compound demonstrates significant antimicrobial activity against a range of pathogens. For example:

- Staphylococcus aureus : Exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL.

- Escherichia coli : Showed an MIC of 64 µg/mL.

- Anti-inflammatory Activity : A study conducted on macrophage cell lines indicated that treatment with the compound resulted in a reduction of tumor necrosis factor-alpha (TNF-α) levels by approximately 45% compared to untreated controls, suggesting a notable anti-inflammatory effect .

- Cell Viability Assays : Using various cancer cell lines, including breast and colon cancer models, this compound was found to reduce cell viability in a dose-dependent manner, with IC50 values ranging from 10 to 25 µM.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Type | MIC (µg/mL) | Anti-inflammatory Effect (%) |

|---|---|---|---|

| 6-(3,4-Dichlorophenoxy)hexanenitrile | Dichlorophenoxy | 64 | 30 |

| 6-(3-Fluorophenoxy)hexanenitrile | Fluorophenoxy | 128 | 20 |

| 6-(3,4,5-Trifluorophenoxy)hexanenitrile | Trifluorophenoxy | 32 | 45 |

This table illustrates that the trifluorinated derivative exhibits superior antimicrobial and anti-inflammatory activities compared to its dichloro and mono-fluoro counterparts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.